molecular formula C13H11NO3 B13015105 4-(Benzyloxy)nicotinic acid

4-(Benzyloxy)nicotinic acid

Cat. No.: B13015105
M. Wt: 229.23 g/mol
InChI Key: YWHFBQFGTOYWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound features a benzyloxy group attached to the fourth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)nicotinic acid typically involves the benzyloxylation of nicotinic acid. One common method includes the reaction of nicotinic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines .

Scientific Research Applications

4-(Benzyloxy)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)nicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-phenylmethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

YWHFBQFGTOYWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.